Lorcaserin-Sulfamat

Übersicht

Beschreibung

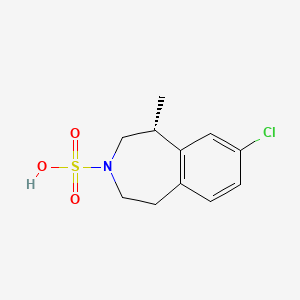

Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .

The major circulating metabolite after oral administration is lorcaserin sulfamate .

Molecular Structure Analysis

The molecular formula of Lorcaserin sulfamate is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .Chemical Reactions Analysis

Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .Physical and Chemical Properties Analysis

Lorcaserin sulfamate has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .Wissenschaftliche Forschungsanwendungen

Stoffwechsel des Arzneimittels

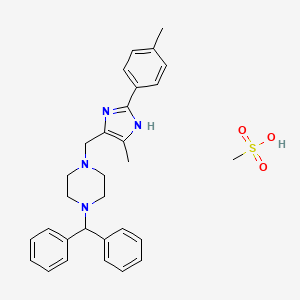

Lorcaserin-Sulfamat, auch bekannt als Lorcaserin N-Sulfamat, ist der wichtigste zirkulierende Metabolit von Lorcaserin {svg_1}. Es wird hauptsächlich durch den Stoffwechsel abgebaut, der bei Menschen verschiedene Enzymsysteme mit verschiedenen Stoffwechselwegen umfasst {svg_2}. Die Reihenfolge der intrinsischen Clearance für Lorcaserin N-Sulfamat ist SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 {svg_3}.

Gewichtsmanagement

Lorcaserin, die Muttersubstanz von this compound, ist ein selektiver Agonist des Serotonin-5-Hydroxytryptamin (5-HT)-5-HT2C-Rezeptors, der von der US-amerikanischen Food and Drug Administration zur chronischen Gewichtsabnahme zugelassen wurde {svg_4}. Lorcaserin N-Sulfamat bindet mit hoher Affinität (d. h. > 99 %) an das menschliche Plasmaprotein {svg_5}.

Potenzial für Arzneimittelwechselwirkungen

In Anbetracht seiner Formationskinetikparameter, seiner hohen Plasmaproteinbindungsaffinität, seines minimalen Potenzials für die Hemmung oder Induktion von P450 und seiner Stabilität ist das Potenzial für metabolische Arzneimittelwechselwirkungen oder toxikologische Wirkungen von Lorcaserin N-Sulfamat bei einer normalen Patientenpopulation gering {svg_6}.

Behandlung von Fettleibigkeit

Lorcaserin, die Muttersubstanz von this compound, wurde auf seine Auswirkungen auf das Körpergewicht, kardiovaskuläre Risikofaktoren und die Sicherheit bei übergewichtigen und fettleibigen Patienten untersucht {svg_7}. In zwei Phase-III-Studien mit Lorcaserin betrug der kumulative Anteil der Patienten, die über 12 Monate eine Gewichtsabnahme von ≥ 5 % erreichten, etwa 47 % bei Anwendung von Lorcaserin gegenüber 20–25 % bei Placeboanwendern {svg_8}.

Diabetesmanagement

In einer der Phase-III-Studien, die sich auf Patienten mit Diabetes konzentrierte, war die Anwendung von Lorcaserin mit einer erhöhten Rate neuer Valvulopathien verbunden {svg_9}. Lorcaserin wurde jedoch in den bisherigen klinischen Studien im Allgemeinen gut vertragen {svg_10}.

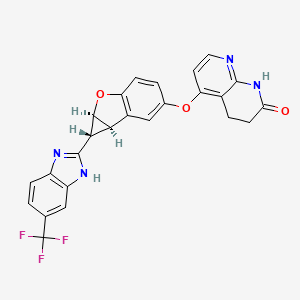

Behandlung des Dravet-Syndroms

Lorcaserin, die Muttersubstanz von this compound, befindet sich derzeit in der klinischen Entwicklung zur Behandlung von Epilepsie {svg_11}. Dieser potenzielle neue Anwendungsbereich baut auf dem Nachweis auf, dass die Stimulation des 5-HT2C-Rezeptors vor Anfällen schützen kann, und erklärt zumindest teilweise die antikonvulsive Wirkung von Fenfluramin in Dravet-Syndrom-Modellen {svg_12}.

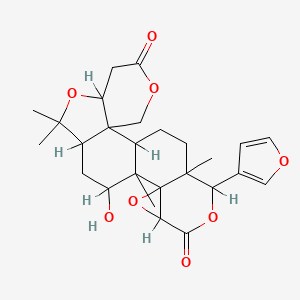

β-Zellbiologie

Lorcaserin wurde auf seine Auswirkungen auf die β-Zellbiologie untersucht {svg_13}. Diese Ergebnisse beleuchten einen neuartigen Signalmechanismus von Lorcaserin und liefern wertvolle Einblicke in die weitere Untersuchung der Funktionen des 5-HT2CR in der β-Zellbiologie {svg_14}.

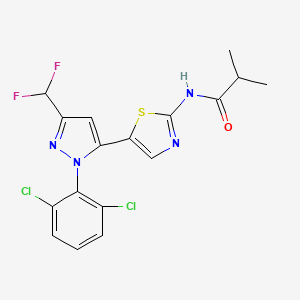

Krebsrisiko

Lorcaserin wurde vom Markt genommen, als eine große Sicherheitsstudie auf ein potenzielles Krebsrisiko hinwies {svg_15}. Die Auswirkungen dieses Befundes auf die potenzielle zukünftige Verwendung beim Menschen sind jedoch unklar {svg_16}.

Wirkmechanismus

Target of Action

Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .

Mode of Action

Lorcaserin sulfamate acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .

Biochemical Pathways

The activation of 5-HT2C receptors by Lorcaserin sulfamate triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .

Pharmacokinetics

Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .

Result of Action

The activation of 5-HT2C receptors by Lorcaserin sulfamate leads to a decrease in food intake and an increase in satiety . This results in weight loss, making Lorcaserin sulfamate an effective treatment for obesity .

Action Environment

The action of Lorcaserin sulfamate can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of lorcaserin sulfamate .

Safety and Hazards

Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .

Biochemische Analyse

Biochemical Properties

Lorcaserin Sulfamate is primarily formed by the action of human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The catalytic efficiency of these SULTs for Lorcaserin Sulfamate formation is widely variable, and among the SULT isoforms, SULT1A1 was found to be the most efficient .

Cellular Effects

Lorcaserin Sulfamate binds to human plasma protein with high affinity (i.e., >99%) . Despite being the major circulating metabolite, the level of free Lorcaserin Sulfamate would be minimal at a Lorcaserin therapeutic dose and unlikely be sufficient to cause drug-drug interactions .

Molecular Mechanism

It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus .

Temporal Effects in Laboratory Settings

Lorcaserin Sulfamate is stable and shows minimal P450 inhibition or induction potential . This suggests that the potential for metabolic drug-drug interaction or toxicological effects of Lorcaserin Sulfamate is remote in a normal patient population .

Metabolic Pathways

Lorcaserin Sulfamate is involved in various metabolic pathways in humans. It is primarily cleared by metabolism, which involves multiple enzyme systems . Both human liver and renal cytosols catalyze the formation of Lorcaserin Sulfamate, where the liver cytosol showed a higher catalytic efficiency than renal cytosol .

Transport and Distribution

Lorcaserin Sulfamate is extensively metabolized in the liver and the metabolites are eliminated mostly in the urine (92.3%) and some through feces (2.2%) . This suggests that Lorcaserin Sulfamate is distributed within cells and tissues via the circulatory system.

Subcellular Localization

The subcellular localization of Lorcaserin Sulfamate is not explicitly reported in the literature. Given its formation and metabolism in the liver and renal cytosols , it can be inferred that Lorcaserin Sulfamate may be localized in the cytosol of these cells.

Eigenschaften

IUPAC Name |

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361572-46-4 | |

| Record name | Lorcaserin sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)